molecular formula C20H14O2 B7705531 1,6-Diacetylpyrene CAS No. 86471-04-7

1,6-Diacetylpyrene

Cat. No. B7705531
CAS RN: 86471-04-7
M. Wt: 286.3 g/mol
InChI Key: QQXIABZKWQEJGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Diacetylpyrene is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research due to its unique properties. It is a yellow powder that is soluble in organic solvents and is commonly used as a fluorescent probe for studying protein-ligand interactions.

Scientific Research Applications

  • Luminescent Properties and Crystal Structure Prediction : Tchoń et al. (2021) studied various polymorphs of 1,8-Diacetylpyrene, which is similar to 1,6-Diacetylpyrene. They found these polymorphs have distinct optical properties influenced by their molecular arrangements. This study highlights the use of such compounds in materials with variable luminescence properties, potentially applicable in electronics and photonics Tchoń et al., 2021.

  • Pyrene-Derived Ligands in Chemistry : Chouai et al. (2003) synthesized ligands by combining diacetylpyrenes with phenanthroline, leading to the formation of dinuclear RuII complexes. This research demonstrates the potential of pyrene derivatives in creating complex molecular structures with applications in fields like catalysis and molecular synthesis Chouai et al., 2003.

  • Environmental Science and Biodegradation : Lambert et al. (1994) explored the metabolism of pyrene by the basidiomycete Crinipellis stipitaria, identifying metabolites like 1,6-dihydroxypyrene. This research is significant for understanding the environmental degradation of polycyclic aromatic hydrocarbons and their derivatives Lambert et al., 1994.

  • ICT and Fluorescence in Biological Research : Lee et al. (2007) investigated alkynylpyrenes, related to 1,6-Diacetylpyrene, for their applications in organic materials showing red-shifted fluorescence emission. These materials are useful in biological research as probes and in electronics for devices like light-emitting diodes Lee et al., 2007.

  • Photophysical Properties in Donor-Acceptor Systems : Kurata et al. (2017) explored pyrene derivatives with donor-acceptor substituents, examining the influence of substitution patterns on photophysical properties. This research contributes to the understanding of molecular interactions in pyrene derivatives, which is crucial for designing materials with specific electronic and optical properties Kurata et al., 2017.

  • Chemistry of Pyrene-Based Polymers : Robert et al. (2017) synthesized a carboxyfunctionalized pyrenophane-tetraene, related to 1,6-Diacetylpyrene, demonstrating its potential in creating novel polymeric structures. This research could lead to new materials with unique mechanical or chemical properties Robert et al., 2017.

properties

IUPAC Name

1-(6-acetylpyren-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c1-11(21)15-7-3-13-6-10-18-16(12(2)22)8-4-14-5-9-17(15)19(13)20(14)18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQXIABZKWQEJGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C2C=CC3=C4C2=C(C=CC4=C(C=C3)C(=O)C)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80235575
Record name 1-(6-Acetylpyren-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

86471-04-7
Record name 1-(6-Acetylpyren-1-yl)ethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086471047
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(6-Acetylpyren-1-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,6-Diacetylpyrene
Reactant of Route 2
Reactant of Route 2
1,6-Diacetylpyrene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1,6-Diacetylpyrene
Reactant of Route 4
Reactant of Route 4
1,6-Diacetylpyrene
Reactant of Route 5
Reactant of Route 5
1,6-Diacetylpyrene
Reactant of Route 6
Reactant of Route 6
1,6-Diacetylpyrene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.